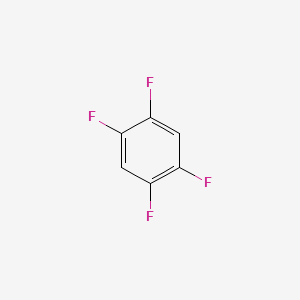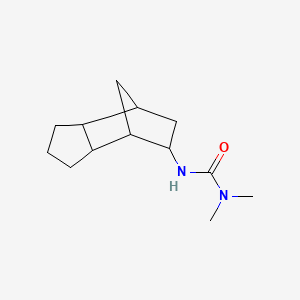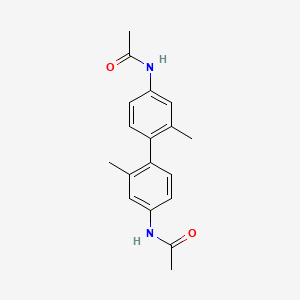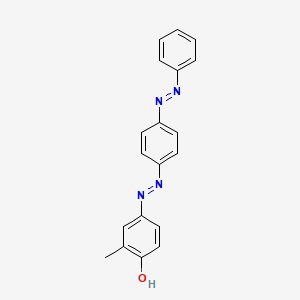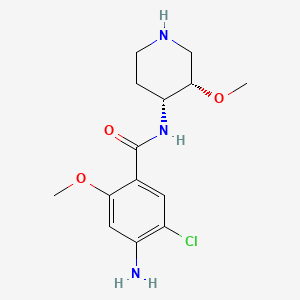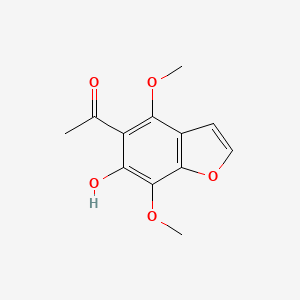
Khellinone
概要
説明
Khellinone is a naturally occurring compound found in the plant Ammi visnaga . It is a benzofuran derivative and has been the subject of increased interest due to its diverse biological activities .
Synthesis Analysis
A series of new benzofuran derivatives were synthesized using khellinone . The acetyl function of khellinone was converted into its corresponding enaminone, which was successfully converted into different isoxazole, pyrazole, pyridine, pyrrole, and pyrimidine derivatives .
Molecular Structure Analysis
Khellinone has a molecular formula of C12H12O5 . It contains total 30 bond(s); 18 non-H bond(s), 11 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 aromatic hydroxyl(s), 2 ether(s) (aromatic) .
Chemical Reactions Analysis
The microwave-assisted synthesis of four new 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran (khellinone) analogs is described . The structures of the obtained derivatives in the solid state are evaluated on the basis of 13C CP/MAS NMR spectra and theoretical calculations at DFT level .
Physical And Chemical Properties Analysis
Khellinone has a density of 1.3±0.1 g/cm3, a boiling point of 366.3±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 175.3±26.5 °C .
科学的研究の応用
Antimicrobial Activity
Khellinone has been utilized in the synthesis of new heterocyclic compounds with significant antimicrobial properties . These synthesized compounds, such as furothiazolo pyrimido quinazolines, have shown excellent results in inhibiting the growth of both bacteria and fungi . This application is crucial in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Kidney and Bladder Stone Therapy
Naturally occurring compounds like Khellinone have been used in traditional medicine for the treatment of kidney and bladder stones. They are considered diuretic infusions and are essential components of many drugs used in these therapies . The efficacy of Khellinone in this application is supported by its historical use and ongoing research to understand its mechanism of action.
Synthesis of Anti-Cancer Agents
Research has shown that derivatives of Khellinone can be synthesized into compounds with anti-proliferative potential . These compounds have been tested in vitro towards different human cancer cell lines, showing promising results against colon and liver cancer cells while exhibiting low reactivity towards normal cell lines . This application is particularly important for the development of targeted cancer therapies.
Tyrosine Kinase Inhibition
Khellinone derivatives have been evaluated as tyrosine kinase inhibitors , which play a role in the signaling pathways of cancer cells. Molecular docking studies have revealed that these compounds can occupy the epidermal growth factor tyrosine kinase receptor pocket, effectively inhibiting the active site . This application is significant for cancer treatment, as it targets a critical enzyme in cancer cell proliferation.
Synthesis of Benzofuran Derivatives
Khellinone serves as a starting material for the synthesis of various benzofuran derivatives. These derivatives have diverse biological activities and potential applications as pharmacological agents . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds.
Development of Heterocyclic Compounds
The condensation of Khellinone with other chemicals has led to the creation of novel heterocyclic compounds. These compounds have a wide range of biological activities and are being explored for their therapeutic potential in treating various diseases . The versatility of Khellinone in synthesizing these compounds highlights its importance in medicinal chemistry.
作用機序
Target of Action
Khellinone primarily targets the voltage-gated potassium channel Kv1.3 . This channel is critically involved in the activation of human T cells , making it a promising target for the treatment of T-cell-mediated autoimmune diseases . Additionally, khellinone derivatives have shown potential as tyrosine kinase inhibitors , suggesting a role in cancer treatment.
Mode of Action
Khellinone interacts with its targets by inhibiting their function. As a blocker of the Kv1.3 channel, it prevents the activation of human T cells . In the context of cancer treatment, khellinone derivatives have been found to occupy the epidermal growth factor tyrosine kinase receptor (EGFR) pocket , resulting in a marked inhibition of the active site .
Biochemical Pathways
The inhibition of the Kv1.3 channel by khellinone impacts the activation pathway of human T cells . This can modulate immune responses, potentially benefiting patients with autoimmune diseases . The inhibition of the EGFR tyrosine kinase can disrupt cell signaling pathways involved in cell proliferation, potentially slowing the growth of cancer cells .
Result of Action
The inhibition of the Kv1.3 channel by khellinone can modulate immune responses, potentially providing therapeutic benefits in autoimmune diseases . The inhibition of the EGFR tyrosine kinase by khellinone derivatives can disrupt cell signaling pathways, potentially slowing the growth of cancer cells .
特性
IUPAC Name |
1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAWNMVARSYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197512 | |
| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Khellinone | |
CAS RN |
484-51-5 | |
| Record name | Khellinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khellinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does modifying the khellinone structure affect its biological activity?
A1: Modifying the khellinone scaffold significantly impacts its biological activity. For instance, dimerizing khellinone through alkylation at the 6-hydroxy group yields potent blockers of the voltage-gated potassium channel Kv1.3. [] Similarly, introducing chalcone moieties via Claisen-Schmidt condensation at the 5-acetyl group enhances Kv1.3 blocking activity and leads to immunosuppressive effects. [, ] Further modifications at the 4- or 7-position with chloro, bromo, methoxy, or nitro-substituted benzyl groups can fine-tune Kv1.3 inhibition potency. []
Q2: Are there structural modifications that improve khellinone's selectivity for specific targets?
A2: Yes, certain modifications enhance selectivity. For example, khellinoflavanone (4l), synthesized by reacting khellinone with aryl aldehydes, exhibits a 170-fold selectivity for CYP1A1 over CYP1B1. [] This selectivity is crucial for targeted inhibition of CYP1A1-mediated bioactivation of procarcinogens like benzo[a]pyrene. []
Q3: How does khellinone interact with the voltage-gated potassium channel Kv1.3?
A3: While the exact binding mode is still under investigation, research suggests that khellinone derivatives, particularly chalcones and dimers, bind to Kv1.3 with high affinity. [] This interaction inhibits potassium ion flow through the channel, ultimately suppressing T-lymphocyte proliferation. []
Q4: What are the downstream effects of khellinone inhibiting CYP1A1?
A4: Inhibiting CYP1A1 with khellinone derivatives like khellinoflavanone (4l) prevents the bioactivation of procarcinogens, such as benzo[a]pyrene, into their carcinogenic metabolites. [] This protective effect can prevent DNA damage and halt the initiation of carcinogenesis in both normal and cancerous cells expressing CYP1A1. []
Q5: What are the potential therapeutic applications of khellinone derivatives?
A6: Khellinone derivatives hold promise as:* Immunosuppressants: Kv1.3 blockers based on khellinone show potential for treating T-cell-mediated autoimmune diseases like multiple sclerosis. []* Cancer chemopreventive agents: Khellinoflavanone (4l), a potent CYP1A1 inhibitor, demonstrates potential for preventing the initiation of cancer by blocking procarcinogen activation. []* Antibacterial and Antifungal agents: Several khellinone derivatives, including chalcones, pyrazolines, and 3-cyanopyridines, exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. [, , , ] Some derivatives also demonstrate antifungal activity. [, ]
Q6: Have QSAR studies been conducted on khellinone derivatives?
A7: Yes, QSAR studies on khellinone derivatives, specifically focusing on their potassium channel blocking activity, highlight the importance of hydrophobic interactions. [] These studies reveal a strong correlation between the compound's hydrophobicity and its potency as a Kv1.3 blocker, indicating a crucial role for hydrophobic interactions in binding to the channel. []
Q7: What analytical techniques are commonly employed to characterize khellinone and its derivatives?
A7: Researchers commonly utilize a combination of techniques, including:
- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) elucidates functional groups and bonding patterns. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed structural information. [, , ] Mass spectrometry (MS) determines molecular weight and fragmentation patterns. [, , ]
- X-ray diffraction (XRD): This technique is employed to confirm the crystal structures of novel khellinone derivatives and provides insights into their three-dimensional arrangements. [, ]
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of khellinone-based materials, offering information about their stability, degradation behavior, and potential applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


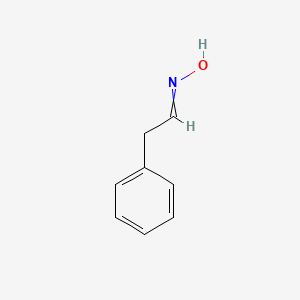

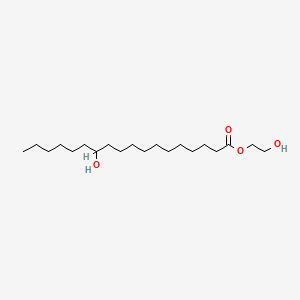
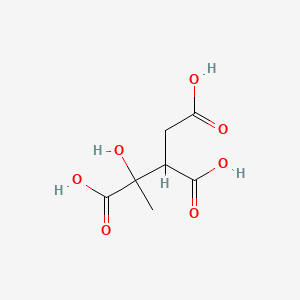
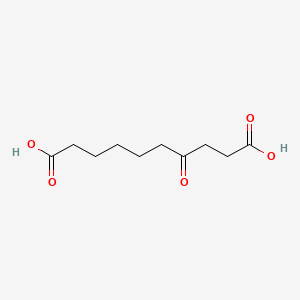
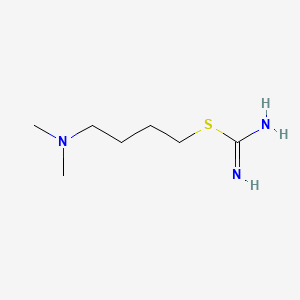
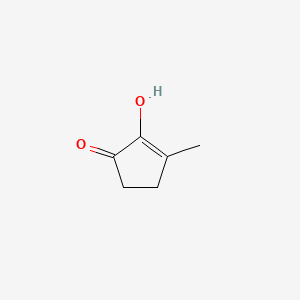
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
